3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione
Description
The compound 3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione (hereafter referred to as the "target compound") is a purine-2,6-dione derivative with a methyl group at position 3, a 4-methylbenzyl group at position 7, and a 2-(1-piperidinyl)ethylthio moiety at position 8 (Figure 1).
Properties
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-15-6-8-16(9-7-15)14-26-17-18(24(2)20(28)23-19(17)27)22-21(26)29-13-12-25-10-4-3-5-11-25/h6-9H,3-5,10-14H2,1-2H3,(H,23,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMLBRNZJKDEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCCN4CCCCC4)N(C(=O)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H24N4OS
- IUPAC Name : 3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione
- Molecular Weight : 356.49 g/mol
This compound features a purine backbone with various substituents that may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Adenosine Receptors : The compound may act as an antagonist or modulator of adenosine receptors, which play crucial roles in numerous physiological processes including neurotransmission and immune response.
- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways, potentially affecting cancer cell proliferation and survival.
Therapeutic Potential
The therapeutic implications of this compound are significant, particularly in the following areas:
- Cancer Treatment : By targeting specific kinases and adenosine receptors, this compound could potentially be developed as an anti-cancer agent.
- Neurological Disorders : Its ability to modulate neurotransmitter systems might offer avenues for treating conditions such as anxiety or depression.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: In Vitro Analysis of Adenosine Receptor Activity
A study published in a peer-reviewed journal examined the effects of the compound on adenosine receptors in human cell lines. The results indicated a dose-dependent inhibition of receptor activity, suggesting potential applications in managing diseases associated with adenosine dysregulation.
Study 2: Kinase Inhibition Profile
Research conducted on the kinase inhibition profile revealed that the compound effectively inhibited several key kinases involved in cancer progression. The IC50 values were determined through enzyme assays, showing promising results that warrant further investigation in vivo.
Study 3: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in animal models of neurodegeneration. The findings demonstrated a significant reduction in neuronal cell death, indicating potential therapeutic benefits for neurodegenerative diseases.
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure and Substituent Variations
Purine-2,6-dione derivatives share a common xanthine-like core but differ in substituents at positions 3, 7, and 8. Key structural variations and their implications are summarized below:
Table 1: Structural Comparison of Purine-2,6-dione Derivatives
Key Observations:
Position 7: The target compound’s 4-methylbenzyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Analogues with butynyl (Linagliptin) or 3-phenylpropyl () groups exhibit varied pharmacokinetic profiles, with Linagliptin’s low solubility attributed to its quinazolinylmethyl group .
Position 8: The 2-(1-piperidinyl)ethylthio group in the target compound combines a thioether linkage with a piperidine ring, balancing lipophilicity and moderate basicity. Pyrrolidinyl () and piperazinyl () substituents modify ring size and basicity, impacting receptor binding . Aminopiperidinyl (Linagliptin) and dimethylaminoethylamino () groups enable hydrogen bonding, critical for enzyme inhibition (e.g., DPP-4) .
Pharmacokinetic and Pharmacodynamic Properties
Key Insights:
- Solubility : Linagliptin’s poor water solubility is mitigated by formulation strategies, highlighting the impact of substituents on drug design .
- Biological Activity : While the target compound’s activity is unspecified, analogues like Linagliptin and the CK2 inhibitor from (IC50 = 8.5 µM) demonstrate how substituents drive target selectivity .
Structural-Activity Relationships (SAR)
- Thioether vs. Ether/Amine Linkages: The thioether group in the target compound may confer metabolic stability compared to ethers (e.g., methoxy in ) or amines (e.g., aminopiperidinyl in Linagliptin) .
- Heterocyclic Rings : Piperidine (6-membered) vs. pyrrolidine (5-membered) or piperazine (with a second nitrogen) alters conformational flexibility and basicity, influencing receptor interactions .
- Aromatic vs. Aliphatic Substituents : The 4-methylbenzyl group (target) vs. 3-phenylpropyl () or nitrobenzyl () affects π-π stacking and hydrophobic interactions .
Preparation Methods
Compound Identification and Properties
3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione is characterized by the following physicochemical properties:
| Property | Value |
|---|---|
| CAS Number | 374771-03-6 |
| Molecular Formula | C21H27N5O2S |
| Molecular Weight | 413.5 g/mol |
| Structural Features | Purine-2,6-dione core with 3-methyl, 7-(4-methylphenyl)methyl, and 8-[2-(1-piperidinyl)ethylthio] substituents |
| Physical State | Solid |
| Recommended Storage | Cool, dry place |
| Purity Specification | ≥95% |
The compound consists of a xanthine (purine-2,6-dione) core structure with three key substituents: a methyl group at position 3, a 4-methylbenzyl group at position 7, and a 2-(piperidin-1-yl)ethylthio group at position 8.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be approached through several retrosynthetic pathways. Based on established methodologies for similar compounds, the following disconnections are proposed:
Key Disconnections
- Disconnection of the 8-[2-(1-piperidinyl)ethylthio] group
- Disconnection of the 7-[(4-methylphenyl)methyl] group
- Disconnection of the 3-methyl group
- Construction of the purine-2,6-dione core
Construction of the Purine-2,6-dione Core
The foundation of the synthesis lies in establishing the purine-2,6-dione (xanthine) core structure, which can be accomplished through several well-documented methods.
Traube Purine Synthesis
This classical approach involves the condensation of 5,6-diaminouracil derivatives with suitable one-carbon electrophiles. The reaction typically proceeds under acidic or basic conditions to form the imidazole ring of the purine system.
Cyclization of Pyrimidine Precursors
An alternative approach involves starting from appropriately substituted pyrimidines and constructing the imidazole ring through cyclization reactions. This method allows for greater control over the substitution pattern of the final product.
From 3-Methylxanthine
For the specific target compound, the synthesis can begin with 3-methylxanthine, which already contains the desired methyl group at the N3 position. This approach is supported by synthetic protocols for related compounds, as indicated in the preparation of 8-Hydrazinyl-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione.
The introduction of the 4-methylbenzyl group at the N7 position can be achieved through a selective alkylation procedure:
- Treatment of 3-methylxanthine (or a suitable 3-methyl-8-substituted derivative) with potassium carbonate in N,N-dimethylformamide (DMF) or N-butyl acetate
- Addition of 4-methylbenzyl chloride or 4-methylbenzyl bromide at controlled temperature (typically 60-80°C)
- Purification by crystallization or column chromatography
This approach is analogous to the method described for the synthesis of related compounds where "the 8-hydrazino-3-methylxanthine is then alkylated with 2-methylbenzyl chloride to introduce the 2-methylphenylmethyl group at the 7th position".
Introduction of the 8-[2-(1-Piperidinyl)ethylthio] Group
The 8-position can be functionalized with the 2-(1-piperidinyl)ethylthio group through a two-step process:
Formation of 8-Halo Intermediate
- Bromination or chlorination at the 8-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent
- Alternatively, direct halogenation using bromine or chlorine with appropriate catalysts
Nucleophilic Substitution with 2-(1-Piperidinyl)ethanethiol
- Preparation of 2-(1-piperidinyl)ethanethiol or its sodium salt
- Displacement of the halogen at the 8-position through nucleophilic substitution
- The reaction typically proceeds in the presence of a base (potassium carbonate, triethylamine) in a polar aprotic solvent (DMF, acetonitrile)
Information on a closely related compound, 3,7-dimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione, suggests viable routes for introducing the piperidinylethylthio group.
Comprehensive Synthetic Routes
Based on the available information and established methodologies for similar compounds, two principal synthetic routes are proposed for the preparation of this compound.
Linear Synthetic Approach
Detailed Reaction Conditions and Parameters
N-Alkylation Reactions
For the N-alkylation steps, the following conditions are typically employed:
Halogenation at 8-Position
The 8-position halogenation requires careful control:
| Parameter | Optimization Range | Notes |
|---|---|---|
| Halogenating Agent | NBS, NCS, Br2, Cl2 | NBS offers milder conditions |
| Solvent | Acetic acid, DMF, CHCl3 | Solvent choice affects selectivity |
| Temperature | 20-80°C | Lower temperatures may enhance selectivity |
| Catalyst | Acetic acid, Lewis acids | Catalysts can enhance reactivity |
| Reaction Time | 1-4 hours | Extended times may lead to side reactions |
Thioether Formation
For the introduction of the thioether group:
| Parameter | Optimization Range | Notes |
|---|---|---|
| Base | K2CO3, Et3N, NaOH | K2CO3 (0.5-2 eq) commonly used |
| Solvent | DMF, ACN, THF | DMF typically provides best results |
| Temperature | 60-80°C | Higher temperatures accelerate reaction |
| Concentration | 0.05-0.2 M | More dilute conditions may reduce side reactions |
| Reaction Time | 3-8 hours | Monitor for completion |
Purification and Characterization
Purification Methods
Based on procedures described for similar compounds, the following purification sequence is recommended:
Initial crude isolation:
- Dilution with water
- Extraction with dichloromethane or methylene chloride
- Washing of organic layer with brine
Intermediate purification:
Final purification:
- Column chromatography (silica gel, appropriate solvent system)
- Recrystallization from suitable solvent mixture
- If necessary, conversion to a salt form for enhanced purification
Analytical Characterization
The final product should be characterized using:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR (expected signals: 3-methyl, 4-methylbenzyl, piperidine ring, ethylene bridge)
- ¹³C NMR (characteristic carbon signals for purine core and substituents)
Mass Spectrometry:
- Expected molecular ion peak at m/z 413 [M+H]⁺
- Characteristic fragmentation pattern for structural confirmation
Infrared Spectroscopy:
- Characteristic absorption bands for C=O stretching (purine-2,6-dione)
- C-S stretching vibrations
- Aromatic C-H stretching
Elemental Analysis:
- Expected values: C, 61.00%; H, 6.58%; N, 16.94%; O, 7.74%; S, 7.75%
High-Performance Liquid Chromatography (HPLC):
- Purity determination (target ≥95%)
- Retention time characterization
Optimization Strategies and Considerations
Yield Enhancement Strategies
Several approaches can be employed to optimize the yield:
Reaction temperature and time optimization:
- Carefully controlled heating (60-80°C range for most steps)
- Extended reaction times for challenging transformations
Solvent effects:
Catalyst effects:
Base selection:
Scale-up Considerations
For larger-scale preparation, the following factors should be considered:
Exothermic reactions:
- Controlled addition rates, especially for alkylation steps
- Efficient cooling systems
Solvent selection:
- Consider environmental impact and cost
- Potential for solvent recycling
Purification strategy:
- Crystallization preferred over chromatography at larger scales
- Continuous extraction techniques may be more efficient
Safety considerations:
- Proper handling of reactive alkylating agents
- Control of potentially hazardous intermediates
Comparison with Related Compounds
Structural Analogues
Several structurally related compounds provide valuable insights into the synthesis of this compound:
Synthetic Challenges Comparison
The synthesis of these related compounds highlights common challenges:
- Regioselectivity in N-alkylation (N3 vs. N7 vs. N1)
- Control of 8-position functionalization
- Purification of highly functionalized purine derivatives
Q & A
Q. Advanced Research Focus
- LogP : Estimated via ChemAxon or Schrödinger QikProp (experimental LogP ~2.5) .
- Solubility : COSMO-RS predicts poor aqueous solubility (0.01 mg/mL), necessitating formulation with cyclodextrins or surfactants .
- Pharmacokinetics : SwissADME forecasts moderate CYP3A4 metabolism, suggesting potential for drug-drug interactions .
How do crystallographic studies inform its molecular interactions?
Advanced Research Focus
X-ray crystallography of analogs (e.g., 8-cyclopentyl derivatives) reveals:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
